Fuzlocilline

Description

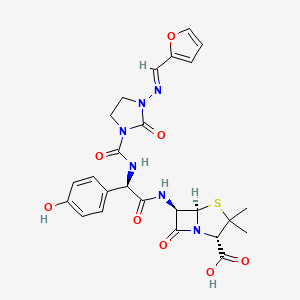

Structure

3D Structure

Properties

CAS No. |

66327-51-3 |

|---|---|

Molecular Formula |

C25H26N6O8S |

Molecular Weight |

570.6 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[3-[(Z)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12-/t16-,17-,18+,21-/m1/s1 |

InChI Key |

YSUBQYRZZFVMTL-HZNLPWGDSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C\C5=CC=CO5)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C |

Appearance |

Solid powder |

Other CAS No. |

66327-51-3 61835-48-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

66327-51-3 (Parent) 61835-48-1 (mono-hydrochloride salt) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid Bay k 4999 furazlocillin furazlocillin, monosodium salt fuzlocillin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fuzlocilline

Precursor Chemistry: Utilizing 6-Aminopenicillanic Acid (6-APA) in Fuzlocilline Synthesis

6-Aminopenicillanic acid (6-APA) serves as the foundational building block for the synthesis of this compound and a wide array of other semi-synthetic penicillins. smolecule.comwikipedia.orgoup.com 6-APA itself is obtained from the fermentation of Penicillium molds, typically Penicillium chrysogenum, followed by the enzymatic or chemical cleavage of the side chain from naturally occurring penicillins like penicillin G. wikipedia.orgoup.comresearchgate.net Enzymatic hydrolysis of penicillin G using penicillin acylase (also known as penicillin amidase) is a common industrial method for producing 6-APA. researchgate.netcore.ac.uk This process cleaves the amide bond connecting the phenylacetic acid side chain to the 6-amino group of the penicillin nucleus, yielding 6-APA and phenylacetic acid. researchgate.net The availability of 6-APA with its free amino group at the 6-position is crucial, as it provides a reactive handle for the attachment of diverse side chains, enabling the creation of penicillins with altered pharmacological properties. wikipedia.orgoup.com

Acylation Reactions for Side Chain Incorporation and Functionalization

The defining step in the synthesis of this compound from 6-APA is the acylation of the amino group at the 6-position with a specific acyl side chain. This reaction forms a new amide bond, incorporating the desired functional group that dictates the biological and pharmacokinetic properties of the resulting semi-synthetic penicillin. For this compound, the side chain is a complex acylureido moiety. nih.govsmolecule.com

General acylation reactions in penicillin synthesis can be carried out through various chemical or enzymatic methods. Chemical acylation typically involves reacting 6-APA with an activated derivative of the carboxylic acid corresponding to the desired side chain, such as an acid chloride, acid anhydride, or activated ester. These reactions often require coupling agents and proceed under controlled conditions to minimize degradation of the labile β-lactam ring.

Enzymatic acylation, often catalyzed by penicillin acylase, offers an alternative, more environmentally friendly approach. niscpr.res.inrug.nlresearchgate.net While penicillin acylase is primarily known for hydrolyzing the amide bond in penicillins, it can also catalyze the reverse reaction – synthesis of the amide bond – under specific conditions, such as high substrate concentrations or in the presence of suitable solvents. niscpr.res.inrug.nlresearchgate.net This kinetically controlled synthesis involves the transfer of an acyl group from an activated donor (e.g., an ester or amide) to the 6-amino group of 6-APA. rug.nl The choice between chemical and enzymatic methods depends on factors such as the nature of the side chain, desired yield and purity, and economic considerations.

Optimization of Synthetic Pathways for Yield and Purity of this compound

Optimizing the synthetic pathway for this compound is essential to achieve high yields and purity, which are critical for pharmaceutical applications. Optimization efforts typically focus on several parameters:

Reactant Ratios and Concentration: Determining the optimal molar ratios of 6-APA, the acylating agent, and any catalysts or coupling agents is crucial to maximize product formation and minimize by-products.

Solvent Selection: The choice of solvent significantly impacts solubility of reactants and products, reaction rate, and stability of the β-lactam ring. niscpr.res.in

Temperature and pH: Controlling temperature and pH is vital, especially in enzymatic synthesis, to ensure enzyme activity and stability and to favor synthesis over hydrolysis. core.ac.ukniscpr.res.in

Reaction Time: Optimizing reaction time helps to achieve maximum conversion while minimizing degradation or the formation of unwanted side products.

Catalyst Selection and Loading: For catalyzed reactions, the selection of an appropriate catalyst (chemical or enzymatic) and its optimal concentration or loading is critical for efficiency and selectivity. niscpr.res.inrug.nl

Purification Techniques for this compound Isolation

Following the synthesis, this compound must be isolated and purified from the reaction mixture, which contains unreacted starting materials, reagents, by-products, and potentially residual enzymes or catalysts. Purification is critical to obtain this compound of sufficient purity for further characterization and use. Common purification techniques employed for penicillins and semi-synthetic penicillins like this compound include:

Solvent Extraction: This is a widely used technique that exploits differences in solubility of this compound and impurities in different immiscible solvents at varying pH values. google.comslideshare.netacs.org

Crystallization: Crystallization is a powerful method for obtaining highly pure solid this compound. This involves dissolving the crude product in a suitable solvent and then inducing crystallization by changing temperature, adding an anti-solvent, or evaporating the solvent. smolecule.com

Chromatography: Various chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel or reverse-phase chromatography) or high-performance liquid chromatography (HPLC), can be used to separate this compound from impurities based on differences in their interaction with a stationary phase. smolecule.comacs.org

Filtration and Ultrafiltration: These techniques can be used to remove solid impurities, precipitates, or high-molecular-weight substances like enzymes from the reaction mixture or solutions. google.com

The specific combination and sequence of purification steps for this compound would depend on the composition of the crude reaction mixture and the desired level of purity.

Strategies for this compound Analog Design and Synthesis

The 6-APA nucleus provides a versatile scaffold for the design and synthesis of this compound analogs and other semi-synthetic penicillins. wikipedia.orgoup.comresearchgate.net Strategies for designing new analogs primarily involve modifying the acyl side chain attached to the 6-amino group. wikipedia.orgresearchgate.netnih.govresearchgate.net The goal of analog design is often to improve properties such as:

Antibacterial Spectrum: Modifying the side chain can broaden the range of bacteria against which the compound is active, including activity against resistant strains. wikipedia.orgoup.com

Stability: Analogs can be designed with improved stability to enzymatic degradation (e.g., by β-lactamases) or chemical hydrolysis. oup.com

Pharmacokinetic Properties: Side chain modifications can influence absorption, distribution, metabolism, and excretion.

Reduced Toxicity or Improved Safety Profile: Analog design can aim to minimize undesirable side effects.

The synthesis of this compound analogs follows the general principles outlined above, using 6-APA as the starting material and coupling it with different activated carboxylic acid derivatives corresponding to the desired side chain. researchgate.netnih.govresearchgate.net Research in this area often involves:

Rational Design: Based on structure-activity relationships (SAR) of existing penicillins and understanding of bacterial targets (e.g., penicillin-binding proteins), new side chains are designed computationally or based on chemical intuition. researchgate.netnih.govresearchgate.net

Combinatorial Chemistry: High-throughput synthesis and screening of libraries of compounds with variations in the side chain can identify promising new analogs.

Bioisosteric Replacement: Replacing functional groups in the side chain with bioisosteres can lead to analogs with altered properties.

Molecular Mechanism of Action of Fuzlocilline

Binding Interactions with Penicillin-Binding Proteins (PBPs)

The fundamental molecular action of Fuzlocilline centers on its interaction with penicillin-binding proteins (PBPs) ucsd.eduucsd.edunih.govnih.gov. PBPs are a group of bacterial enzymes located in the bacterial membrane that are crucial catalysts in the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall nih.govbiorxiv.orgcsic.es. This compound, like other beta-lactam antibiotics, mimics the D-Ala-D-Ala portion of the peptidoglycan precursor, allowing it to bind to the active site of PBPs biorxiv.orgbiorxiv.org. This interaction is typically characterized by the acylation of a catalytic serine residue within the PBP, forming a stable, covalent acyl-enzyme complex biorxiv.org. This covalent binding effectively inactivates the PBP, preventing it from performing its essential enzymatic function ucsd.eduucsd.edunih.govnih.govbiorxiv.org.

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The inactivation of PBPs by this compound directly disrupts the synthesis of the bacterial cell wall peptidoglycan layer ucsd.eduucsd.edunih.govnih.gov. PBPs normally catalyze the transpeptidation reaction, also known as cross-linking, which is the final step in assembling the peptidoglycan meshwork biorxiv.orgcsic.esnih.gov. This process involves the formation of peptide bridges between adjacent glycan strands, providing the cell wall with its rigidity and mechanical strength biorxiv.orgnih.gov. By binding to and inhibiting PBPs, this compound prevents these crucial cross-links from forming ucsd.eduucsd.edunih.govnih.govnih.gov. The inhibition of transpeptidation leads to the synthesis of a defective, weakened peptidoglycan layer ucsd.edunih.govnih.gov.

Molecular Events Leading to Bacterial Cell Lysis and Bactericidal Effect

The compromised integrity of the bacterial cell wall due to the inhibition of peptidoglycan synthesis by this compound triggers a cascade of events culminating in bacterial cell lysis and death ucsd.eduucsd.edunih.govnih.gov. Bacteria exist in environments that are typically hypotonic relative to their cytoplasm. The rigid peptidoglycan layer normally counteracts the internal osmotic pressure, preventing the cell from bursting biorxiv.org. When this compound inhibits PBP activity, the cell wall becomes structurally unstable and is unable to withstand this turgor pressure ucsd.eduucsd.edunih.govnih.gov. This leads to the extrusion of the cell membrane through the weakened areas of the cell wall and ultimately results in osmotic lysis. The bactericidal effect of this compound is therefore a direct consequence of its ability to disrupt cell wall synthesis, leading to catastrophic cellular failure ucsd.eduucsd.edunih.govnih.gov.

Characterization of PBP Subtype Affinity and Specificity for this compound

In-Depth Analysis of Fuzlocillin's Structure-Activity and Quantitative Structure-Activity Relationship Studies Unexplored in Public Scientific Literature

A comprehensive review of publicly accessible scientific literature reveals a notable absence of detailed research specifically focused on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of the antibiotic Fuzlocillin. While information regarding its chemical structure, classification as an acylureidopenicillin, and general antibacterial activity is available, in-depth studies analyzing the specific contributions of its structural components to its efficacy and the development of predictive models for its derivatives are not documented in the searched scientific databases.

Fuzlocillin, also known by synonyms such as Furazlocillin and Bay k 4999, is a semisynthetic extended-spectrum penicillin. nih.gov Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). nih.gov Comparative studies have evaluated its in vitro activity against various Gram-positive and Gram-negative bacteria, often in relation to other ureidopenicillins like mezlocillin (B1676548), piperacillin, and azlocillin. nih.govcapes.gov.br These studies indicate that Fuzlocillin has a broad spectrum of activity, with notable efficacy against many Enterobacteriaceae. nih.gov

However, the core requirements for a detailed SAR and QSAR analysis as outlined in the user's request—including the identification of critical structural moieties, the impact of substituent modifications, theoretical analysis frameworks, and computational model development—could not be fulfilled due to the lack of specific research on Fuzlocillin.

The broader class of ureidopenicillins, to which Fuzlocillin belongs, is characterized by an acyl side chain with a cyclic urea (B33335) derivative. This structural feature is generally understood to be responsible for their enhanced activity against challenging pathogens like Pseudomonas aeruginosa when compared to earlier penicillins such as ampicillin. la.govwikipedia.org It is hypothesized that this extended side chain allows for more effective binding to the PBPs of these bacteria. wikipedia.orgtaylorandfrancis.com Despite this general understanding for the class, specific studies quantifying these relationships for Fuzlocillin are absent.

Consequently, it is not possible to construct the requested detailed analysis for the following sections:

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Fuzlocilline

Antimicrobial Spectrum and Molecular Basis of Resistance to Fuzlocilline

Fuzlocilline's Efficacy Against Gram-Positive Bacterial Organisms

This compound exhibits broad-spectrum antibacterial activity, demonstrating particular efficacy against Gram-positive bacteria smolecule.com. Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall, which retains the crystal violet stain in the Gram stain test, resulting in a purple appearance under microscopy wikipedia.orgmsdmanuals.commedicalnewstoday.comnih.gov. This thick peptidoglycan layer is the primary target of beta-lactam antibiotics like this compound smolecule.comnih.govwikipedia.orgmedbullets.com.

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of Gram-positive species is not extensively detailed in the provided information, its classification as an acylureidopenicillin and its described activity against Gram-positive organisms suggest its potential utility in treating infections caused by these pathogens smolecule.comnih.gov. Common Gram-positive bacteria include species of Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Clostridium, which are responsible for a variety of infections msdmanuals.comnih.gov. The inherent susceptibility of Gram-positive bacteria to cell wall-targeting antibiotics like this compound is partly attributed to the absence of an outer membrane, which is present in Gram-negative bacteria and can act as a barrier to antibiotic entry wikipedia.orgmedbullets.com.

Analysis of this compound's Activity Against Antibiotic-Resistant Pathogens

This compound has shown effectiveness against various pathogens, including some strains resistant to other antibiotics smolecule.com. The emergence of antibiotic resistance is a significant challenge in infectious disease treatment, driven by various mechanisms including enzymatic inactivation of the antibiotic, alterations in the antibiotic target site, reduced permeability of the bacterial cell membrane, and active efflux of the antibiotic from the cell nih.govnih.govnih.gov.

As a beta-lactam antibiotic, this compound's primary target is the PBPs smolecule.comnih.gov. Resistance to beta-lactam antibiotics in pathogens can arise from modifications in these PBPs, which reduce the binding affinity of the antibiotic nih.gov. Furthermore, the production of beta-lactamase enzymes by bacteria is a major mechanism of resistance, leading to the hydrolysis and inactivation of the beta-lactam ring structure of the antibiotic smolecule.comnih.govmdpi.comwikipedia.orgnih.gov.

While this compound is noted for its activity against some resistant strains, the specific types of resistant pathogens it is effective against and the underlying reasons for this effectiveness (e.g., enhanced PBP binding, increased stability against certain beta-lactamases) are not comprehensively detailed in the available information smolecule.com. Further research findings detailing MIC values against well-characterized resistant isolates and comparative studies with other antibiotics would provide a more thorough analysis of its activity against antibiotic-resistant pathogens.

Mechanisms of Enzymatic Degradation: Beta-Lactamase Hydrolysis of this compound

A primary mechanism of bacterial resistance to beta-lactam antibiotics, including this compound, is the enzymatic hydrolysis of the beta-lactam ring by beta-lactamases smolecule.comnih.govmdpi.comwikipedia.orgnih.gov. Beta-lactamases are a diverse group of enzymes produced by bacteria that cleave the amide bond in the beta-lactam ring, rendering the antibiotic inactive mdpi.comwikipedia.orgnih.gov. This hydrolysis reaction effectively disarms the antibiotic, preventing it from binding to and inhibiting the essential PBPs smolecule.comnih.govwikipedia.org.

Beta-lactamases are classified into different classes (A, B, C, and D) based on their amino acid sequences and mechanisms of action mdpi.com. Classes A, C, and D are serine beta-lactamases, utilizing a serine residue in their active site for catalysis, while Class B beta-lactamases are metallo-beta-lactamases that require zinc ions for their activity mdpi.comnih.gov. The specific types of beta-lactamases that can hydrolyze this compound are not explicitly listed, but as a penicillin, it is likely susceptible to hydrolysis by various penicillinases (a type of Class A beta-lactamase) and potentially other beta-lactamases depending on its specific structural features mdpi.comwikipedia.org.

The chemical reaction involves the nucleophilic attack of an active-site residue (serine or a metal-activated water molecule) on the beta-lactam carbonyl carbon, leading to the opening of the ring and inactivation of the antibiotic mdpi.comnih.gov.

Molecular Strategies Employed by this compound to Counteract Bacterial Resistance

The design of semi-synthetic penicillins like this compound often involves structural modifications to the basic penicillin nucleus to enhance their activity, broaden their spectrum, or improve their stability against resistance mechanisms, particularly beta-lactamase hydrolysis and altered PBPs smolecule.comnih.gov.

While the detailed molecular strategies incorporated into this compound's structure to specifically counteract resistance are not fully elaborated in the provided text, its description as having a "unique arrangement that enhances its efficacy against resistant strains of bacteria" suggests that specific structural features contribute to its activity in the face of resistance smolecule.com. This could potentially involve:

Enhanced PBP Binding Affinity: Modifications might lead to stronger or more favorable binding to essential PBPs, including those that may be altered in resistant strains smolecule.comnih.govnih.gov.

Increased Stability Against Beta-Lactamases: Structural features could confer a degree of resistance to hydrolysis by certain beta-lactamase enzymes compared to earlier generation penicillins mdpi.comwikipedia.org. This might involve steric hindrance around the beta-lactam ring or electronic effects that reduce the susceptibility of the amide bond to enzymatic attack.

Ability to Target Multiple PBPs: Some beta-lactams have affinity for multiple types of PBPs, which can be advantageous if a bacterium has altered one specific PBP smolecule.comnih.gov.

Advanced Analytical Characterization and Quantification of Fuzlocilline

Chromatographic Methods for Fuzlocilline Purity Assessment and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying components within a sample, making them essential for assessing the purity of this compound and determining its concentration.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for purity assessment and quantification of drug substances. It involves pumping a liquid mobile phase through a column packed with a stationary phase. youtube.com The separation of compounds is based on their differential interactions with the stationary and mobile phases. youtube.com

HPLC has been mentioned in the context of this compound, specifically in patent literature, for the purification and analysis of the compound. Preparative liquid chromatography and analytical HPLC using reversed-phase columns (e.g., C18) with gradients of mobile phases containing trifluoroacetic acid (TFA) in water and acetonitrile (B52724) have been employed to obtain purified this compound. googleapis.comgoogleapis.comgoogle.comgoogle.comjustia.com Analytical HPLC methods using similar mobile phase systems (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile) and C18 columns have been used for the analysis of this compound, demonstrating its applicability for assessing purity and potentially for quantification. googleapis.comgoogleapis.comgoogle.comgoogle.comjustia.com The retention time of this compound in such systems is a key parameter for its identification and quantification.

Application of Other Liquid Chromatographic Techniques (e.g., Ion-Exchange, Hydrophilic Interaction, Thin-Layer)

While HPLC, particularly reversed-phase HPLC, appears to be a primary method for this compound analysis based on available information, other liquid chromatographic techniques could potentially be applied depending on the specific analytical need.

Ion-exchange chromatography is suitable for the separation of charged molecules. Given that this compound possesses a carboxylic acid group nih.gov, it can exist in ionized form depending on the pH of the mobile phase, making ion-exchange chromatography a potential method for separating this compound from impurities with different charge characteristics.

Hydrophilic Interaction Liquid Chromatography (HILIC) is useful for the separation of polar compounds that are poorly retained in reversed-phase chromatography. While this compound has both polar and non-polar features, HILIC could be explored for the analysis of specific polar impurities or degradation products that might not be well-resolved by reversed-phase HPLC.

Thin-Layer Chromatography (TLC) is a simpler and less resource-intensive chromatographic technique often used for rapid purity checks and for monitoring reaction progress. It could be applied as a preliminary method for assessing the purity of this compound samples or for screening for the presence of major impurities.

Detailed research findings specifically applying ion-exchange, HILIC, or TLC for the routine analysis or quantification of this compound were not extensively found in the immediate search results. However, these techniques represent valuable tools in the analytical chemist's arsenal (B13267) and could be developed for specific applications related to this compound analysis.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are fundamental for determining the chemical structure of a compound. For a complex molecule like this compound, a combination of techniques is typically employed for comprehensive structural elucidation. karary.edu.sdsemanticscholar.orgscielo.org.mxjchps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. semanticscholar.orgscielo.org.mxresearchgate.net Both ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques (such as COSY, HSQC, HMBC), are powerful tools for assigning protons and carbons and determining connectivity. semanticscholar.orgscielo.org.mx While the IUPAC name and structure of this compound are available nih.gov, detailed experimental NMR data specifically for this compound were not found in the provided search snippets.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm the molecular formula and gain insights into the structural subunits. karary.edu.sdsemanticscholar.orgscielo.org.mx Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar and relatively labile molecules like this compound. scielo.org.mx Predicted collision cross-section values for different adducts of this compound have been computed, which can be useful in advanced MS analyses like ion mobility-mass spectrometry. uni.lu

Infrared (IR) spectroscopy can identify the presence of specific functional groups based on characteristic vibrational frequencies. karary.edu.sdjchps.comresearchgate.net For this compound, IR spectroscopy would be expected to show absorption bands corresponding to the β-lactam carbonyl, amide carbonyls, hydroxyl group, aromatic ring, and other functional moieties present in its structure. nih.govsmolecule.com

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about chromophores within the molecule. karary.edu.sdresearchgate.net The presence of the hydroxyphenyl group and the furan-2-ylmethylideneamino moiety in this compound's structure suggests that it would exhibit UV absorption, which can be useful for detection in techniques like HPLC-UV. nih.gov

Methodologies for Impurity Profiling and Identification in this compound Samples

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification, structure elucidation, and quantitative determination of impurities in drug substances and products. ekb.egscirp.orgresearchgate.net Impurities can arise from synthesis, degradation, or excipients. ekb.egresearchgate.net

HPLC is a primary technique for separating impurities in this compound samples from the main compound. ekb.egnih.gov By using appropriate chromatographic conditions, different impurities can be resolved into separate peaks. The detection of these impurities is often achieved using UV detectors, given the UV-absorbing nature of this compound and likely many related impurities. ekb.eg

For the identification and structural elucidation of unknown impurities, coupling chromatography with mass spectrometry (LC-MS) is a powerful approach. semanticscholar.orgnih.gov LC-MS provides both chromatographic separation and molecular weight information of the eluting compounds. Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSⁿ), which involves fragmenting the parent ion of an impurity and analyzing the resulting fragment ions. nih.gov This fragmentation pattern can help in deducing the structure of the impurity.

Degradation studies are often performed to identify potential degradation products of this compound that may form under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation). ekb.egnih.gov Analyzing samples subjected to these conditions using techniques like LC-MS can help in identifying and characterizing degradation impurities. For example, studies on related penicillin compounds like mezlocillin (B1676548) have shown that hydrolysis and oxidation can lead to various degradation impurities. nih.gov Given that this compound is also a penicillin derivative, similar degradation pathways involving the β-lactam ring are likely. smolecule.com

Identifying the sources and mechanisms of impurity formation is crucial for controlling their levels in the final product. nih.gov This understanding guides the development of appropriate manufacturing processes and storage conditions to minimize impurity formation. nih.gov

Theoretical and Computational Chemistry Studies on Fuzlocilline

Molecular Docking Simulations of Fuzlocilline with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when bound to a receptor protein, such as a penicillin-binding protein (PBP) or beta-lactamase. This method estimates the binding affinity between the ligand and the protein, providing insights into the potential strength and specificity of the interaction. Docking simulations are widely used in drug discovery to screen potential drug candidates and understand their binding modes at an atomic level semanticscholar.orgscienceopen.commdpi.comtandfonline.comnih.gov.

For this compound, molecular docking simulations would involve:

Preparing the 3D structure of this compound and the target protein (e.g., a specific bacterial PBP or a relevant beta-lactamase). Protein structures are often obtained from databases like the Protein Data Bank (PDB).

Defining the binding site on the protein, typically based on known active site residues or the binding location of similar antibiotics semanticscholar.orgscienceopen.commdpi.com.

Running docking algorithms to explore various poses of this compound within the binding site and calculate a scoring function that estimates the binding energy or affinity semanticscholar.orgscienceopen.commdpi.com.

Although specific docking data for this compound was not found, studies on other beta-lactams and PBP targets demonstrate the utility of this approach. For instance, docking studies have been used to investigate the binding of various compounds to PBP3 and PBP2a, key targets for beta-lactam antibiotics semanticscholar.orgscienceopen.commdpi.comtandfonline.comnih.gov. These studies often report binding scores (e.g., docking scores in kcal/mol), predicted hydrogen bonds, and hydrophobic interactions between the ligand and key amino acid residues in the protein's active site semanticscholar.orgscienceopen.commdpi.comnih.gov. Such data would be crucial for understanding how this compound interacts with PBPs and potentially explaining its spectrum of activity or resistance mechanisms.

If specific docking studies on this compound were available, a data table might present predicted binding affinities (e.g., docking scores) for this compound against different PBP subtypes or beta-lactamases, alongside key interacting residues.

Molecular Dynamics Simulations to Explore this compound-Biological Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, complementing the static snapshots obtained from docking. MD simulations allow researchers to observe the flexibility of both the ligand and the protein, the stability of the ligand-protein complex, and the evolution of interactions in a simulated physiological environment (e.g., including water molecules and ions) nih.govfrontiersin.orgplos.orgdiva-portal.orgnih.gov.

For this compound bound to a target protein, MD simulations would typically involve:

Setting up the docked complex in a simulated environment, including solvent and ions frontiersin.orgdiva-portal.org.

Applying a force field that describes the interactions between atoms frontiersin.org.

Simulating the system's movement over a period (ranging from nanoseconds to microseconds or longer) by solving Newton's laws of motion nih.govfrontiersin.orgdiva-portal.orgnih.gov.

Analysis of MD trajectories can provide information on:

The root mean square deviation (RMSD) of the protein backbone and the ligand, indicating the stability of the complex over time tandfonline.comnih.govfrontiersin.orgnih.gov.

The root mean square fluctuation (RMSF) of individual amino acid residues, highlighting flexible regions of the protein, such as loops involved in ligand binding or catalysis tandfonline.comnih.govnih.gov.

The persistence and nature of hydrogen bonds, salt bridges, and hydrophobic contacts between this compound and the protein nih.govfrontiersin.orgnih.gov.

Conformational changes in the protein induced by ligand binding frontiersin.orgnih.gov.

Studies on other beta-lactamases and their inhibitors demonstrate the power of MD simulations in understanding dynamic interactions and complex stability nih.govfrontiersin.orgplos.orgdiva-portal.orgnih.gov. For example, MD simulations have been used to study the dynamics of the Ω-loop in TEM beta-lactamase upon substrate binding nih.govnih.gov and to assess the stability of beta-lactamase-inhibitor complexes frontiersin.orgdiva-portal.org.

If MD simulation data for this compound were available, a data table could show RMSD values for the this compound-PBP complex over time, or list key hydrogen bonds and their occupancy throughout the simulation.

Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity

Quantum chemical calculations, based on quantum mechanics, provide a detailed understanding of the electronic structure, properties, and reactivity of a molecule like this compound. These calculations are particularly important for understanding the behavior of the highly reactive beta-lactam ring, which is central to this compound's mechanism of action acs.orgacs.orgresearchgate.netdergipark.org.trresearchgate.net.

Methods such as Density Functional Theory (DFT) are commonly used to calculate properties including:

Molecular geometry and bond lengths, especially within the strained beta-lactam ring dergipark.org.tr.

Partial atomic charges and electrostatic potential maps, which indicate reactive sites and potential interactions dergipark.org.tr.

Molecular orbitals (HOMO and LUMO), providing insights into electron distribution and reactivity dergipark.org.trmdpi.com. The energy gap between HOMO and LUMO can relate to chemical stability and reactivity dergipark.org.tr.

Reaction pathways and activation energies for chemical transformations, such as the hydrolysis of the beta-lactam ring, which is the mechanism of inactivation by beta-lactamases acs.orgacs.orgresearchgate.netresearchgate.net.

Quantum chemical studies on other beta-lactams have explored the factors influencing the reactivity of the beta-lactam ring, including ring strain, amide resonance, and substituent effects acs.orgresearchgate.net. These studies use calculated energy barriers for ring opening reactions to explain differences in stability and reactivity acs.orgacs.orgresearchgate.net.

For this compound, quantum chemical calculations could provide specific data on the electron density distribution, the energy of the frontier molecular orbitals, and the activation energy for the hydrolysis of its beta-lactam ring. This data would be crucial for understanding its intrinsic reactivity and susceptibility to enzymatic degradation.

If specific quantum chemical data for this compound were available, a data table might present calculated HOMO/LUMO energies, the energy gap, or the activation energy for beta-lactam ring hydrolysis.

In Silico Predictions of this compound Stability and Degradation Pathways

In silico methods are increasingly used to predict the chemical stability and potential degradation pathways of pharmaceutical compounds under various conditions (e.g., hydrolysis, oxidation, photolysis) acs.orgresearchgate.netnih.gov. These predictions are valuable for formulation development, determining shelf life, and identifying potential degradation products.

For this compound, in silico stability predictions would leverage computational tools and databases containing knowledge about common degradation reactions of specific functional groups, such as the beta-lactam ring and the acylureido side chain. These methods can predict potential degradation products and, in some cases, estimate reaction rates or identify the most likely degradation pathways acs.orgresearchgate.net.

Predictive software uses algorithms based on:

Known degradation mechanisms and reaction rules acs.orgresearchgate.net.

Structural features of the molecule acs.orgresearchgate.net.

Calculated properties like bond dissociation energies mdpi.comacs.orgresearchgate.net.

Studies on the degradation of other antibiotics, such as fluoroquinolones, demonstrate the use of in silico tools combined with experimental data to identify degradation products and propose degradation pathways mdpi.comnih.gov. While specific in silico stability data for this compound was not found, its beta-lactam structure suggests that hydrolysis of the beta-lactam ring is a primary degradation pathway, particularly in the presence of moisture or beta-lactamase enzymes nih.gov. Other potential degradation routes might involve the hydrolysis or modification of the acylureido side chain or the furan (B31954) ring under certain conditions.

If in silico stability prediction data for this compound were available, a data table could list predicted degradation products and their proposed formation pathways, or provide estimated half-lives under specified stress conditions.

Summary of Potential Data (Illustrative - No Specific this compound Data Found)

As noted, specific computational data for this compound was not available in the searched literature. The tables below illustrate the types of data that would typically be presented in computational studies for a compound like this compound.

| Study Type | Example Data Point | Unit |

| Molecular Docking | Predicted Binding Affinity (Score) | kcal/mol |

| Molecular Docking | Key Interacting Residue | Amino Acid |

| Molecular Dynamics | RMSD (Protein Backbone) | Å |

| Molecular Dynamics | RMSF (Specific Residue) | Å |

| Molecular Dynamics | Hydrogen Bond Occupancy | % |

| Quantum Chemistry | HOMO Energy | eV |

| Quantum Chemistry | LUMO Energy | eV |

| Quantum Chemistry | Beta-Lactam Hydrolysis Barrier | kcal/mol |

| In Silico Stability | Predicted Degradation Product 1 | Chemical Name |

| In Silico Stability | Predicted Degradation Pathway | Description |

Future Research Trajectories and Unexplored Applications of Fuzlocilline

Development of Novel Synthetic Pathways for Fuzlocilline and its Analogs

Current knowledge indicates that this compound is a semi-synthetic antibiotic, implying its production involves chemical modification of a naturally derived penicillin nucleus. smolecule.com Future research could focus on developing entirely novel synthetic pathways that are more efficient, cost-effective, and environmentally sustainable. This could involve exploring biocatalytic routes utilizing engineered enzymes or whole-cell systems for specific synthesis steps, potentially reducing reliance on harsh chemicals and high temperatures. biofaction.comyoutube.com

Furthermore, the development of novel synthetic routes would facilitate the creation of a wider array of this compound analogs. By introducing structural modifications at various positions of the molecule, researchers could aim to improve properties such as:

Increased potency against resistant bacterial strains.

Broader spectrum of activity, including against Gram-negative bacteria where penicillin activity can be limited.

Improved pharmacokinetic profiles, such as enhanced absorption, distribution, metabolism, and excretion.

Reduced susceptibility to degradation by bacterial beta-lactamases.

Synthetic biology approaches could be employed to design and construct microbial cell factories capable of producing this compound or its precursors through engineered biosynthetic pathways. biofaction.com This could offer a renewable and scalable method of production. Research into modular synthesis, where different parts of the molecule are synthesized independently and then coupled, could also provide flexibility in generating diverse analogs for screening. youtube.com

Advanced Computational Design of this compound Derivatives with Enhanced Properties

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, offer powerful tools for the rational design of new this compound derivatives. rsc.orgfrontiersin.orgmdpi.comjchr.orgnih.gov

Future research in this area could involve:

Target Identification and Characterization: Utilizing computational methods to gain a deeper understanding of the interaction between this compound and its primary targets, the PBPs, as well as identifying potential off-targets that might contribute to side effects or resistance mechanisms.

Virtual Screening: Employing high-throughput virtual screening of large chemical libraries to identify compounds or fragments that could serve as starting points for the design of novel this compound analogs with improved binding affinity to target PBPs or activity against resistant enzymes like beta-lactamases.

De Novo Design: Using computational algorithms to design entirely new molecular structures based on the pharmacophore of this compound, aiming for optimized interactions with bacterial targets and desirable physicochemical properties. mdpi.com

Predicting ADMET Properties: Applying computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of designed derivatives early in the discovery process, reducing the need for extensive experimental testing.

Modeling Resistance Mechanisms: Simulating the interaction of this compound with bacterial resistance determinants, such as modified PBPs or efflux pumps, to design derivatives that can circumvent these mechanisms.

Computational studies can provide valuable insights into the relationship between chemical structure and biological activity, guiding the synthesis of promising new this compound derivatives with enhanced properties before experimental validation. rsc.orgmdpi.comjchr.orgnih.gov

Investigation of this compound's Antimicrobial Effects in Non-Human Biological Systems

While the primary focus for an antibiotic is typically human health, exploring this compound's antimicrobial effects in non-human biological systems represents a significant area of unexplored application. This could include:

Veterinary Medicine: Investigating the efficacy of this compound against bacterial pathogens relevant to livestock, poultry, aquaculture, and companion animals. This is particularly important given the growing concern about antimicrobial resistance in veterinary settings and its potential impact on human health. fao.org Studies would involve determining its activity against specific animal pathogens and evaluating its pharmacokinetics and safety in different animal species. frontiersin.orgasm.org

Agricultural Applications: Exploring the potential of this compound or its derivatives as agents to control bacterial plant diseases. This would require assessing its efficacy against plant pathogens and evaluating its environmental impact and potential for resistance development in agricultural settings.

Environmental Microbiology: Investigating the effects of this compound on bacterial communities in various environments, such as soil or water. This could provide insights into its persistence, potential for selecting for resistance in environmental bacteria, and its impact on microbial ecosystems.

Aquaculture: Evaluating the use of this compound in treating bacterial infections in farmed fish and shellfish, considering the unique aquatic environment and potential for dissemination of resistance. fao.org

Research in these non-human systems would require developing appropriate testing methodologies and models, such as in vitro susceptibility testing against relevant bacterial isolates and in vivo studies in animal or plant models. frontiersin.orgasm.orgmdpi.com Understanding the pharmacodynamics of this compound in these diverse biological contexts is crucial.

Elucidation of Synergistic Antimicrobial Effects of this compound with Other Chemical Entities

Exploring the synergistic effects of this compound in combination with other chemical entities holds potential for enhancing its efficacy, broadening its spectrum, and potentially reducing the likelihood of resistance development. frontiersin.orgnih.govmdpi.comnih.gov this compound is known to exhibit synergistic effects when combined with aminoglycosides. smolecule.com Future research can expand upon this by investigating combinations with:

Other Classes of Antibiotics: Testing combinations of this compound with antibiotics from different classes (e.g., macrolides, tetracyclines, fluoroquinolones) to identify synergistic interactions against a wider range of pathogens, including multidrug-resistant strains. nih.gov

Non-Antibiotic Compounds: Exploring synergy with compounds that may not have intrinsic antimicrobial activity but can enhance the effectiveness of this compound. This could include efflux pump inhibitors, beta-lactamase inhibitors (though this compound is a penicillin, combination with novel inhibitors might be beneficial against certain resistant mechanisms), or agents that disrupt bacterial biofilms. frontiersin.orguotechnology.edu.iq

Antimicrobial Peptides (AMPs): Investigating combinations with naturally occurring or synthetic AMPs, which can act through different mechanisms and may exhibit synergy with cell wall synthesis inhibitors like this compound. frontiersin.org

Bacteriophages: Researching the potential for synergistic effects between this compound and bacteriophages that target specific bacterial pathogens. uotechnology.edu.iq

Q & A

Q. What interdisciplinary approaches enhance this compound’s translational potential?

- Methodological Answer :

- Pharmacoepidemiology : Correlate regional resistance patterns with this compound usage data.

- Health Economics : Model cost-effectiveness vs. current therapies using Markov chain simulations.

- Ethnopharmacology : Investigate traditional medicinal precedents for β-lactam adjuvants .

Tables for Reference

Table 1 : Key Parameters for this compound Bioactivity Assays

| Parameter | Recommended Method | Evidence Source |

|---|---|---|

| MIC Determination | Broth microdilution (CLSI guidelines) | |

| Synergy Analysis | Checkerboard assay + Combination Index | |

| Cytotoxicity Threshold | CC₅₀ via MTT/WST-1 assays |

Table 2 : Frameworks for Research Question Development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.